SJ988497

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H36N10O5 |

|---|---|

Molecular Weight |

688.7 g/mol |

IUPAC Name |

N-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butyl]-4-[[4-(1-propylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]benzamide |

InChI |

InChI=1S/C36H36N10O5/c1-2-18-45-20-22(19-40-45)30-25-14-17-38-31(25)44-36(43-30)41-23-10-8-21(9-11-23)32(48)39-16-4-3-15-37-26-7-5-6-24-29(26)35(51)46(34(24)50)27-12-13-28(47)42-33(27)49/h5-11,14,17,19-20,27,37H,2-4,12-13,15-16,18H2,1H3,(H,39,48)(H,42,47,49)(H2,38,41,43,44) |

InChI Key |

MPFPDTOOHBZQJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=N1)C2=C3C=CNC3=NC(=N2)NC4=CC=C(C=C4)C(=O)NCCCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SJ988497

Audience: Researchers, scientists, and drug development professionals.

Core Subject: SJ988497 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2). This document outlines its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction: Targeting the JAK-STAT Pathway in Leukemia

Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL) is a high-risk subtype of ALL characterized by a gene expression profile similar to that of BCR-ABL1-positive ALL. A significant portion of Ph-like ALL cases, particularly those with CRLF2 rearrangements (CRLF2r), exhibit constitutive activation of the JAK-STAT signaling pathway, driving cell proliferation and survival.[1][2] While type I JAK inhibitors like ruxolitinib have been developed, their efficacy can be limited by persistent JAK2 phosphorylation and activation of parallel signaling pathways.[1]

This compound emerges as a therapeutic alternative, operating not as an inhibitor, but as a degrader of JAK proteins. By leveraging the cell's own ubiquitin-proteasome system, this compound aims to eliminate the target protein, offering a potentially more profound and durable suppression of the oncogenic pathway.[1][2]

Molecular Composition and Rationale

This compound is a heterobifunctional molecule, a PROTAC, that consists of three key components:

-

A JAK2-binding moiety: Derived from a Ruxolitinib/Baricitinib scaffold, which binds to the ATP-binding site of the JAK2 tyrosine kinase domain.

-

An E3 Ligase Ligand: A Pomalidomide derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

-

A Linker: An optimized chemical linker that connects the two binding moieties, positioning the target and the E3 ligase in proximity for effective ternary complex formation.

The design rationale is to physically bridge JAK2 and the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of JAK2.

Core Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action for this compound is the induced degradation of its target proteins through the ubiquitin-proteasome pathway.

-

Ternary Complex Formation: this compound permeates the cell membrane and simultaneously binds to both JAK2 and the CRBN E3 ubiquitin ligase, forming a ternary complex (JAK2–this compound–CRBN).

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of JAK2.

-

Proteasomal Recognition: The polyubiquitinated JAK2 is now marked for destruction and is recognized by the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades JAK2 into small peptides, while this compound is released and can act catalytically to induce the degradation of another JAK2 molecule.

In addition to its primary target, this compound also induces the degradation of GSPT1, a known neosubstrate of the CRBN E3 ligase when modulated by immunomodulatory drugs (IMiDs) like pomalidomide. This dual degradation of JAK2 and GSPT1 contributes to its potent cytotoxic effects in leukemia cells.

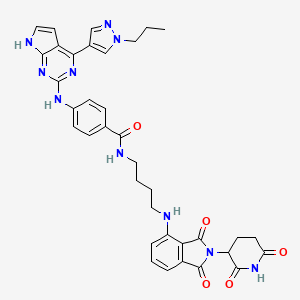

Caption: Mechanism of action for this compound as a PROTAC degrader.

Impact on Signaling Pathways

Overexpression of CRLF2 in ALL leads to the activation of the JAK-STAT pathway. By degrading JAK2, this compound effectively shuts down this critical signaling cascade.

-

Receptor Activation: In CRLF2r ALL, cytokine receptor-like factor 2 (CRLF2) forms a receptor complex that, upon stimulation, activates associated JAK proteins, primarily JAK2.

-

STAT Phosphorylation: Activated JAK2 phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, such as STAT5.

-

Dimerization and Translocation: Phosphorylated STAT proteins dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to DNA and promote the transcription of target genes involved in cell proliferation, differentiation, and survival (e.g., BCL-XL, MYC).

This compound-mediated degradation of JAK2 removes a key node in this pathway, preventing STAT phosphorylation and subsequent downstream signaling, ultimately leading to apoptosis in cancer cells.

Caption: Inhibition of the JAK-STAT pathway by this compound-mediated degradation.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound.

Table 1: In Vitro Potency and Permeability

| Parameter | Cell Line | Value | Description |

|---|---|---|---|

| EC₅₀ | MHH-CALL-4 (Parental) | 0.4 nM | Effective concentration for 50% inhibition of cell proliferation. |

| EC₅₀ | MHH-CALL-4 (CRBN-KD) | 3456.2 nM | Demonstrates CRBN-dependent activity. |

| Papp | Caco-2 Assay | 19.12 nm/s | Apparent permeability coefficient, indicating cell permeability. |

Table 2: In Vivo Efficacy and Dosing

| Parameter | Animal Model | Dosing | Key Result |

|---|---|---|---|

| Tumor Burden | NSG Mice with ALL Xenograft | 30 mg/kg, i.p. | Reduced spleen size and tumor burdens in bone marrow, blood, and spleen. |

| Pharmacokinetics | NSG Mice | 10-100 mg/kg, i.p., twice daily | Sustained plasma concentration above cellular EC₅₀ for 24 hours. |

| Tolerability | NSG Mice | 30 mg/kg, i.p. | Well tolerated with no significant weight loss or blood count perturbation. |

Table 3: Protein Degradation Profile

| Target Protein | Degradation Rank | Note |

|---|---|---|

| JAK1 | > JAK3 > JAK2 > TYK2 | Degraded multiple JAK family members with a preference for JAK1. |

| GSPT1 | Degraded | Known CRBN neosubstrate; degradation contributes to cytotoxicity. |

| IKZF1 | Degraded | Known CRBN neosubstrate. |

Experimental Protocols

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of this compound on ALL cell lines.

-

Methodology:

-

Cell Seeding: Seed 2 x 10⁵ cells per well in 100 µL of medium in 96-well plates.

-

Compound Addition: Add this compound from DMSO stock solutions using pin transfer at various concentrations (e.g., 1 nM to 4 µM). Assays are performed in triplicate.

-

Incubation: Incubate plates at 37°C in 5% CO₂ for 72 hours.

-

Viability Measurement: Add resazurin solution and incubate for 4 hours.

-

Data Acquisition: Measure fluorescence on a plate reader.

-

Analysis: Analyze data to calculate EC₅₀ values.

-

Caption: Workflow for a typical cell viability assay.

In Vivo Xenograft Efficacy Study

-

Objective: To evaluate the anti-leukemic activity of this compound in a preclinical model.

-

Methodology:

-

Animal Model: Use female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice, 8-12 weeks old.

-

Cell Inoculation: Inject mice via the tail vein with 1 x 10⁶ leukemic cells (e.g., CL20SF2-Luc2aYFP) to establish the xenograft.

-

Tumor Monitoring: Monitor leukemia burden weekly using bioluminescence imaging (e.g., Xenogen IVIS system).

-

Dosing: Once engraftment is confirmed, administer this compound via intraperitoneal (i.p.) injection (e.g., 30 mg/kg, twice daily).

-

Efficacy Assessment: Measure changes in total body bioluminescence, spleen size, and leukemia burden in bone marrow and blood at the end of the study.

-

Tolerability Monitoring: Monitor animal weight and conduct complete blood counts to assess toxicity.

-

Western Blot for Protein Degradation

-

Objective: To confirm the degradation of target proteins (JAKs, GSPT1) following treatment.

-

Methodology:

-

Cell Treatment: Treat ALL cells (e.g., MHH-CALL-4) with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Lysate Preparation: Harvest cells and prepare whole-cell lysates using appropriate lysis buffers.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for JAK2, GSPT1, and a loading control (e.g., β-actin). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity relative to the loading control to determine the extent of protein degradation.

-

Conclusion

This compound represents a promising therapeutic agent for CRLF2-rearranged acute lymphoblastic leukemia. Its mechanism as a PROTAC degrader allows for the catalytic removal of oncogenic driver proteins JAK2 and GSPT1. This leads to a potent and durable inhibition of the JAK-STAT signaling pathway, translating to significant anti-tumor efficacy in both in vitro and in vivo preclinical models. The detailed data and protocols provided herein offer a comprehensive technical foundation for further research and development of this compound.

References

In-Depth Technical Guide: The Cellular Target and Mechanism of Action of SJ988497

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ988497 is a potent and selective degrader of Janus kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action as a Proteolysis Targeting Chimera (PROTAC), and detailed experimental protocols for its characterization. This compound is of significant interest for its therapeutic potential in hematological malignancies, particularly in CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL), where the JAK-STAT pathway is frequently hyperactivated.[1][4]

Introduction: The JAK-STAT Pathway and CRLF2-rearranged ALL

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation, governing fundamental cellular processes such as proliferation, differentiation, and survival. In mammals, the JAK family comprises four members (JAK1, JAK2, JAK3, and TYK2), and the STAT family has seven members. Dysregulation of the JAK-STAT pathway is a hallmark of various cancers, including hematological malignancies.

CRLF2-rearranged acute lymphoblastic leukemia (ALL) is a high-risk subtype of B-cell ALL characterized by the overexpression of the cytokine receptor-like factor 2 (CRLF2). This overexpression leads to the constitutive activation of the JAK-STAT pathway, driving leukemic cell proliferation and survival. While small molecule inhibitors of JAKs have been developed, their efficacy can be limited by factors such as acquired resistance.

This compound: A PROTAC Targeting JAK2

This compound is a novel therapeutic agent designed as a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.

This compound is composed of three key components:

-

A Ruxolitinib derivative that binds to the kinase domain of JAK2.

-

A linker that connects the two ends of the molecule.

-

A Pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

By simultaneously binding to JAK2 and CRBN, this compound forms a ternary complex that facilitates the ubiquitination of JAK2, marking it for degradation by the proteasome. This degradation-based approach offers a distinct advantage over traditional inhibition, as it can lead to a more profound and sustained suppression of the target protein's activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (Cell Viability) | MHH-CALL-4 (parental) | 0.4 nM | |

| EC50 (Cell Viability) | MHH-CALL-4 (CRBN-Knockdown) | 3456.2 nM | |

| Apparent Permeability (Papp) | Caco-2 Assay | 19.12 nm/s |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Key Findings | Reference |

| NSG mice with CL20SF2-Luc2aYFP cell inoculation (i.v.) | 30 mg/kg, intraperitoneal (i.p.) | Reduced spleen size and tumor burden. Well-tolerated with no weight loss or perturbation in blood count. | |

| NSG mice with CL20SF2-Luc2aYFP cell inoculation (i.v.) | 10-100 mg/kg, i.p., twice daily | Sustained in vivo exposure with plasma concentration above the cellular 50% effective concentration value after 24 hours. |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound (PROTAC)

Caption: Mechanism of this compound-mediated JAK2 degradation.

JAK-STAT Signaling Pathway and Inhibition by this compound

Caption: The JAK-STAT signaling pathway and its disruption by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the efficacy of this compound.

Experimental Protocols

Cell Culture

-

Cell Line: MHH-CALL-4 (human B-cell precursor leukemia)

-

Media: 80% RPMI 1640 supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Maintain cell density between 0.6 x 10^6 and 2 x 10^6 cells/mL. Split approximately 1:2 once a week.

Western Blot for JAK2 Degradation

-

Cell Lysis:

-

Seed MHH-CALL-4 cells and treat with desired concentrations of this compound for the indicated times (e.g., 1 hour).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against JAK2, phospho-STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Cell Viability Assay (Resazurin Assay)

-

Cell Seeding:

-

Seed MHH-CALL-4 cells in a 96-well plate at a density of 2 x 10^5 cells per 100 µL per well.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Resazurin Addition:

-

Add 20 µL of resazurin solution to each well.

-

-

Final Incubation and Measurement:

-

Incubate for 4 hours at 37°C.

-

Measure the fluorescence or absorbance on a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control and determine the EC50 value using appropriate software.

-

Caco-2 Permeability Assay

-

Cell Culture:

-

Culture Caco-2 cells on semi-permeable inserts in a transwell plate for 18-22 days to allow for differentiation and formation of a polarized monolayer.

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

Add this compound to the apical (A) or basolateral (B) chamber.

-

Incubate at 37°C with gentle shaking.

-

At various time points, collect samples from the receiver chamber.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using LC-MS/MS.

-

-

Papp Calculation:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

-

In Vivo Xenograft Model

-

Animal Model:

-

Use female immunodeficient mice (e.g., NSG mice), 8-12 weeks old.

-

-

Cell Inoculation:

-

Inoculate mice with CRLF2r ALL cells (e.g., 1 x 10^6 CL20SF2-Luc2aYFP cells) via tail vein injection.

-

-

Tumor Burden Monitoring:

-

Monitor leukemia engraftment and progression by weekly bioluminescence imaging.

-

-

Treatment:

-

Once tumor burden is established, randomize mice into treatment and control groups.

-

Administer this compound or vehicle control via intraperitoneal injection at the desired dose and schedule (e.g., 30 mg/kg, twice daily).

-

-

Efficacy and Pharmacodynamic Assessment:

-

Monitor animal weight and overall health.

-

At the end of the study, euthanize the mice and collect tissues (e.g., spleen, bone marrow, blood) for analysis.

-

Assess tumor burden in various organs.

-

Perform Western blot analysis on spleen-derived leukemia cells to confirm target degradation (JAK2) and downstream signaling inhibition (p-STAT5).

-

Conclusion

This compound represents a promising therapeutic strategy for CRLF2-rearranged ALL by effectively targeting and degrading JAK2. Its PROTAC mechanism of action offers a potential advantage over traditional kinase inhibitors, leading to a more profound and durable suppression of the oncogenic JAK-STAT signaling pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other targeted protein degraders in oncology.

References

- 1. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Degradation of Janus kinases in CRLF2-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

SJ988497: A Technical Guide to JAK-STAT Pathway Inhibition via Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SJ988497, a potent degrader of Janus kinase 2 (JAK2) that operates through the proteolysis-targeting chimera (PROTAC) mechanism. This document details the scientific basis for its development, its mechanism of action, key preclinical data, and the experimental protocols utilized in its evaluation.

Introduction

This compound is a PROTAC designed for the targeted degradation of JAK2, a critical enzyme in the JAK-STAT signaling pathway.[1] Dysregulation of this pathway is a known driver in various malignancies, most notably in cytokine receptor-like factor 2 (CRLF2)-rearranged acute lymphoblastic leukemia (ALL).[1] This form of ALL is characterized by the overexpression of CRLF2, which leads to the activation of the JAK-STAT pathway.[1] this compound was developed as a potential therapeutic for this high-risk leukemia.[1]

Structurally, this compound is a hetero-bifunctional molecule. It incorporates a ligand derived from the JAK inhibitor baricitinib, which binds to the tyrosine kinase domain of JAK2.[1] This is connected via a linker to a ligand for the E3 ubiquitin ligase cereblon (CRBN), which recruits the cellular machinery for protein degradation.

Mechanism of Action

This compound functions by inducing the proximity of JAK2 to the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of JAK2 by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby preventing both its enzymatic and scaffolding functions.

Interestingly, this compound has been identified as a dual degrader, also targeting the translation termination factor GSPT1 for degradation. This dual activity may contribute to its potent cytotoxic effects in cancer cells.

Caption: Mechanism of this compound-mediated JAK2 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Description | EC50 (nM) | Reference |

| MHH-CALL-4 | Parental CRLF2r ALL | 0.4 | |

| MHH-CALL-4 | CRBN Knockdown CRLF2r ALL | 3456.2 |

Table 2: Permeability of this compound

| Assay | Parameter | Value (nm/s) | Reference |

| Caco-2 | Papp (Apparent Permeability) | 19.12 |

Table 3: In Vivo Dosing of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| NSG Mice | 30 mg/kg, intraperitoneal (i.p.) | Reduced spleen size and tumor burden. | |

| NSG Mice | 10-100 mg/kg, i.p., twice daily | Sustained in vivo exposure above cellular EC50. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

This protocol is a representative method for determining the cytotoxic effects of this compound on ALL cell lines.

Objective: To determine the half-maximal effective concentration (EC50) of this compound in CRLF2r ALL cell lines.

Materials:

-

MHH-CALL-4 cells (parental and CRBN-knockdown)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed MHH-CALL-4 cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the serially diluted this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, allow the plates to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

Western Blotting for Protein Degradation

This protocol outlines a general procedure for assessing the degradation of JAK family proteins and GSPT1 following treatment with this compound.

Objective: To confirm the degradation of JAK1, JAK2, JAK3, TYK2, and GSPT1 in response to this compound treatment.

Materials:

-

MHH-CALL-4 cells

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies against JAK1, JAK2, JAK3, TYK2, GSPT1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat MHH-CALL-4 cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 4 µM) for a specified time (e.g., 1 hour).

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Model

This protocol describes a representative in vivo study to evaluate the efficacy of this compound in a mouse model of CRLF2r ALL.

Objective: To assess the anti-leukemic activity of this compound in vivo.

Materials:

-

NOD scid gamma (NSG) mice

-

CL20SF2-Luc2aYFP cells (CRLF2r ALL cell line with luciferase reporter)

-

This compound formulated for intraperitoneal (i.p.) injection

-

Bioluminescence imaging system

Procedure:

-

Inject NSG mice intravenously (i.v.) with CL20SF2-Luc2aYFP cells.

-

Monitor tumor engraftment by bioluminescence imaging.

-

Once the tumor burden is established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle control to the respective groups according to the desired schedule (e.g., once or twice daily).

-

Monitor tumor burden regularly using bioluminescence imaging.

-

At the end of the study, euthanize the mice and collect tissues (e.g., spleen, bone marrow, blood) for further analysis (e.g., assessment of tumor burden, protein degradation).

Signaling Pathways and Experimental Workflows

The JAK-STAT Signaling Pathway

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound represents a promising therapeutic strategy for CRLF2-rearranged acute lymphoblastic leukemia by effectively inducing the degradation of JAK2. Its dual degradation of GSPT1 may offer enhanced efficacy. The preclinical data presented in this guide demonstrate its potent in vitro and in vivo activity. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery who are interested in the further investigation and development of targeted protein degraders. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Guide: Discovery and Synthesis of SJ988497

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SJ988497 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2). Developed as a potential therapeutic for CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL), this compound leverages the ubiquitin-proteasome system to eliminate its target protein rather than merely inhibiting its enzymatic activity. This guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of targeted protein degradation.

Introduction: The Rationale for a JAK2 Degrader

CRLF2-rearranged acute lymphoblastic leukemia is a high-risk subtype of ALL characterized by the overexpression of the cytokine receptor-like factor 2, which leads to constitutive activation of the JAK-STAT signaling pathway.[1] While small molecule inhibitors of JAKs have been developed, their clinical efficacy has been limited and variable.[1] Targeted protein degradation using PROTACs offers a novel therapeutic strategy to overcome the limitations of traditional inhibitors. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound, also referred to as compound 7 in the primary literature, was rationally designed as a JAK2-directed PROTAC.[1] It comprises a ligand that binds to the JAK2 kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] Notably, this compound also induces the degradation of the known CRBN neosubstrate GSPT1.[1]

Discovery and Design of this compound

The design of this compound was informed by the crystal structures of type I JAK inhibitors, such as ruxolitinib and baricitinib, bound to the JAK2 tyrosine kinase domain. This structural information enabled the identification of solvent-exposed regions of the JAK inhibitors that could be modified for the attachment of a linker without compromising binding affinity to JAK2. The JAK2 binding moiety of this compound is derived from a ruxolitinib derivative. This is connected via a linker to a pomalidomide-based ligand, which effectively recruits the CRBN E3 ligase.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. The following is a detailed protocol for the synthesis of this compound, based on the procedures outlined in the supplementary materials of the primary research publication.

Experimental Protocol: Synthesis of this compound (Compound 7)

-

Step 1: Synthesis of the Ruxolitinib-derived Amine Intermediate. This step involves the modification of the ruxolitinib core to introduce a reactive amine handle for linker attachment.

-

Step 2: Synthesis of the Pomalidomide-Linker Intermediate. A linker with a terminal carboxylic acid is coupled to the pomalidomide E3 ligase ligand.

-

Step 3: Coupling of the Ruxolitinib and Pomalidomide-Linker Intermediates. The amine-functionalized ruxolitinib derivative is coupled with the carboxylic acid-functionalized pomalidomide-linker intermediate using standard amide bond formation chemistry (e.g., HATU or HBTU as a coupling agent and DIPEA as a base) in a suitable solvent like DMF.

-

Step 4: Purification. The final compound, this compound, is purified using reverse-phase preparative HPLC to yield a highly pure product. The structure and purity are confirmed by analytical techniques such as LC-MS and NMR.

Mechanism of Action of this compound

This compound functions as a classic PROTAC, inducing the formation of a ternary complex between JAK2 and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of JAK2. The resulting polyubiquitinated JAK2 is then recognized and degraded by the 26S proteasome.

Preclinical Evaluation of this compound

In Vitro Activity

This compound has demonstrated potent and selective activity in in vitro models of CRLF2r ALL.

Table 1: In Vitro Efficacy of this compound in CRLF2r ALL Cell Lines

| Cell Line | EC50 (nM) | Target Engagement |

| MHH-CALL-4 | 0.4 | JAK2 Degradation |

| Kasumi-2 | 1.2 | JAK2 Degradation |

| REH | >1000 | No Degradation |

Experimental Protocol: Cytotoxicity Assay

-

Cell Culture: CRLF2r ALL cell lines (e.g., MHH-CALL-4) are cultured in appropriate media supplemented with fetal bovine serum.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The half-maximal effective concentration (EC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Protocol: Western Blot for Protein Degradation

-

Cell Lysis: Cells treated with this compound for a specified time (e.g., 24 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against JAK2, p-STAT5, GSPT1, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

In-Depth Technical Guide: The PROTAC SJ988497 and its Effect on GSPT1

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ988497 is a potent, cell-permeable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus kinase 2 (JAK2). A significant characteristic of this compound is its concurrent degradation of the G1 to S phase transition 1 (GSPT1) protein, a known neosubstrate of the Cereblon (CRBN) E3 ubiquitin ligase. This dual-target activity has shown profound anti-proliferative effects in preclinical models of acute lymphoblastic leukemia (ALL), particularly in cases driven by CRLF2 rearrangements. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its specific effects on GSPT1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL) is a high-risk subtype of B-cell precursor ALL (B-ALL) characterized by a gene expression profile similar to that of Ph-positive ALL but lacking the BCR-ABL1 fusion. A significant portion of Ph-like ALL cases, especially those with rearrangements of the cytokine receptor-like factor 2 (CRLF2), exhibit constitutive activation of the JAK-STAT signaling pathway. While small molecule inhibitors of JAK kinases, such as ruxolitinib, have been explored, their clinical efficacy has been variable.

Targeted protein degradation using PROTACs offers an alternative therapeutic strategy. PROTACs are heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of a target protein. This compound is a PROTAC comprised of a Ruxolitinib derivative that binds to JAK2, a linker, and a Pomalidomide-based ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of JAK2. Notably, the recruitment of CRBN by the Pomalidomide moiety also leads to the degradation of GSPT1, a CRBN neosubstrate, contributing to the potent cytotoxic effects of this compound[1][3].

Mechanism of Action

This compound functions by forming a ternary complex between the target protein (JAK2), the E3 ubiquitin ligase CRBN, and itself. This proximity induces the polyubiquitination of JAK2 by the E3 ligase, marking it for degradation by the 26S proteasome.

Simultaneously, the pomalidomide component of this compound engages CRBN, which in turn recruits GSPT1 as a neosubstrate to the E3 ligase complex for ubiquitination and degradation. The degradation of GSPT1, a protein involved in the termination of protein synthesis, is known to induce cell cycle arrest and apoptosis in cancer cells. The dual degradation of JAK2 and GSPT1 by this compound results in a potent anti-leukemic effect[3].

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Description | Parameter | Value | Reference |

| MHH-CALL-4 | CRLF2-rearranged ALL | EC50 (Cell Viability) | 0.4 nM | |

| MHH-CALL-4 (CRBN-KD) | CRBN Knockdown | EC50 (Cell Viability) | 3456.2 nM | |

| MHH-CALL-4 | CRLF2-rearranged ALL | GSPT1 Degradation | Dose-dependent | |

| MHH-CALL-4 | CRLF2-rearranged ALL | JAK2 Degradation | Dose-dependent |

Note: Specific DC50 and Dmax values for GSPT1 and JAK2 degradation by this compound in MHH-CALL-4 cells are not explicitly stated in the primary literature but are shown to be dose-dependent.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment | Dosing | Outcome | Reference |

| NSG Mice | CL20SF2-Luc2aYFP | This compound | 30 mg/kg, i.p., daily | Reduced leukemia burden in bone marrow, blood, and spleen | |

| NSG Mice | Patient-Derived Xenograft (CRLF2r ALL) | This compound | 30 mg/kg, i.p., daily | Significant reduction in leukemia burden |

Experimental Protocols

Cell Viability Assay

-

Cell Line: MHH-CALL-4 (parental and CRBN-knockdown)

-

Method: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.

-

Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Procedure:

-

Seed 10,000 cells per well in 100 µL of culture medium.

-

Add this compound at various concentrations (e.g., 0.01 nM to 10 µM).

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated using a non-linear regression model.

Western Blotting for Protein Degradation

-

Cell Line: MHH-CALL-4

-

Method: To assess the dose-dependent degradation of GSPT1 and JAK2.

-

Procedure:

-

Seed MHH-CALL-4 cells and treat with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 4, 8, 24 hours).

-

Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Primary Antibodies:

-

Rabbit anti-GSPT1 (1:1000 dilution)

-

Rabbit anti-JAK2 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse, 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Densitometry analysis is performed to quantify band intensities, which are normalized to the loading control.

In Vivo Xenograft Model

-

Animal Model: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 8-12 weeks old.

-

Cell Line: MHH-CALL-4 cells transduced with a lentiviral vector expressing luciferase (e.g., CL20SF2-Luc2aYFP).

-

Procedure:

-

Inject 1 x 106 MHH-CALL-4-luciferase cells intravenously into each mouse.

-

Monitor leukemia engraftment weekly by bioluminescence imaging (BLI) using an IVIS spectrum imaging system, following intraperitoneal injection of D-luciferin.

-

When the average bioluminescence signal reaches a predetermined threshold (e.g., ~1 x 108 photons/second), randomize mice into treatment and vehicle control groups.

-

Administer this compound (30 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

-

Monitor tumor burden weekly using BLI.

-

Monitor animal health and body weight regularly.

-

At the end of the study, harvest tissues (bone marrow, spleen, peripheral blood) for analysis of leukemia burden by flow cytometry (for human CD45+ cells) and for pharmacodynamic studies (e.g., Western blotting for GSPT1 and JAK2 degradation).

-

-

Data Analysis: Compare tumor growth rates and overall survival between treatment and control groups. Statistical analysis is performed using appropriate methods (e.g., two-way ANOVA for tumor growth, log-rank test for survival).

Signaling Pathways

The primary signaling pathway targeted by this compound is the JAK-STAT pathway, which is frequently hyperactivated in CRLF2-rearranged ALL. The degradation of GSPT1 by this compound impacts protein translation termination, leading to cellular stress and apoptosis.

Conclusion

This compound is a promising PROTAC degrader with a dual mechanism of action that involves the degradation of both JAK2 and GSPT1. This dual activity leads to potent anti-leukemic effects in preclinical models of CRLF2-rearranged ALL. The data presented in this guide highlight the potential of this compound as a therapeutic agent and provide a foundation for further research and development. The detailed experimental protocols offer a starting point for researchers aiming to investigate this compound or similar molecules in their own studies. Further investigation is warranted to fully elucidate the interplay between JAK2 and GSPT1 degradation and its therapeutic implications.

References

No Publicly Available Data on the In Vivo Efficacy of SJ988497 in Xenograft Models

Following a comprehensive search of publicly available scientific literature and data, no specific information was found regarding a compound designated "SJ988497." As a result, the requested in-depth technical guide or whitepaper on its in vivo efficacy in xenograft models, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time.

The absence of information on this compound suggests several possibilities:

-

Early-Stage Development: The compound may be in the very early stages of preclinical development, and research findings have not yet been published in peer-reviewed journals or presented at scientific conferences.

-

Internal Designation: "this compound" could be an internal codename for a compound used within a specific pharmaceutical company or research institution, with data not yet disclosed publicly.

-

Alternative Nomenclature: The compound may be more commonly known by a different name or designation in scientific literature.

-

Typographical Error: There is a possibility that the designation "this compound" contains a typographical error.

Without any foundational data on this compound, its mechanism of action, the types of xenograft models it has been tested in, or any resulting efficacy data, the creation of the requested detailed technical guide is not feasible. Further clarification on the compound's identity or any available publications would be necessary to proceed with this request.

Illustrative Example: General Workflow for In Vitro Drug Screening

An extensive search for the compound "SJ988497" in relation to leukemia models has yielded no publicly available scientific literature, clinical trial data, or pharmacodynamic profiles. This compound identifier does not appear in established pharmacological or biomedical databases.

The lack of public information makes it impossible to provide a detailed technical guide on its pharmacodynamics, as requested. This may be for several reasons:

-

Internal Designation: this compound could be an internal code for a compound in the early stages of discovery within a pharmaceutical or academic institution, with no data disclosed publicly.

-

Novelty: The compound may be so new that research has not yet been published or presented.

-

Typographical Error: The identifier provided may contain a typographical error.

To generate the requested in-depth guide, including data tables, experimental protocols, and Graphviz diagrams, it is necessary to have access to the core research data. Should this information become available, a comprehensive report can be compiled.

For the purpose of illustrating the requested format, a hypothetical example of a workflow diagram is provided below.

Caption: A generalized workflow for evaluating a novel compound in leukemia cell lines.

The Effect of SJ988497 on Downstream STAT5 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effect of SJ988497 on the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Janus Kinase 2 (JAK2), a critical upstream kinase in the JAK/STAT signaling pathway. By targeting JAK2 for proteasomal degradation, this compound effectively inhibits the downstream phosphorylation of STAT5, a key mediator of cytokine and growth factor signaling involved in cell proliferation and survival.[1][2][3] This document outlines the quantitative effects of this compound on STAT5 phosphorylation, details the experimental protocols for its assessment, and provides visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of STAT5 Phosphorylation Inhibition

This compound has been shown to induce a dose-dependent inhibition of STAT5 phosphorylation in cancer cell lines. The primary mechanism involves the degradation of JAK2, which prevents the subsequent phosphorylation of STAT5.[3] The efficacy of this compound in inhibiting STAT5 phosphorylation has been quantified using techniques such as phosphoflow cytometry and immunoblotting.

| Cell Line | Treatment Concentration | Method | % Inhibition of pSTAT5 (Normalized to Control) | Reference |

| MHH-CALL-4 (CRLF2r ALL) | 10 mg/kg (in vivo) | Phosphoflow Cytometry | Significant Inhibition | [3] |

| MHH-CALL-4 (CRLF2r ALL) | 30 mg/kg (in vivo) | Phosphoflow Cytometry | Near-maximal Inhibition | |

| MHH-CALL-4 (CRLF2r ALL) | 100 mg/kg (in vivo) | Phosphoflow Cytometry | Near-maximal Inhibition |

Note: The referenced study demonstrated a clear dose-dependent inhibition of STAT5 phosphorylation in vivo, with the 30 mg/kg dose showing near-maximal effect. Specific percentage values were presented graphically in the original publication.

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to JAK2 and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity induces the ubiquitination of JAK2, marking it for degradation by the proteasome. The degradation of JAK2 removes the upstream kinase responsible for STAT5 phosphorylation, thereby inhibiting the downstream signaling cascade.

Caption: Mechanism of this compound-induced JAK2 degradation and subsequent inhibition of STAT5 phosphorylation.

Experimental Protocols

The following are detailed methodologies for assessing the effect of this compound on STAT5 phosphorylation.

Western Blotting for Phospho-STAT5 (p-STAT5)

This protocol is adapted for the analysis of p-STAT5 levels in a cell line such as MHH-CALL-4 following treatment with this compound.

a. Cell Culture and Treatment:

-

Culture MHH-CALL-4 cells in appropriate media and conditions.

-

Seed cells at a desired density and allow them to adhere or stabilize overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

b. Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

c. SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Denature the samples by heating at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-STAT5 (e.g., p-STAT5 Y694) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

e. Detection and Analysis:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imager.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin).

-

Quantify band intensities using densitometry software.

Phosphoflow Cytometry for p-STAT5

This protocol allows for the quantitative analysis of p-STAT5 at the single-cell level.

a. Cell Stimulation and Treatment:

-

Prepare a single-cell suspension of the desired cells (e.g., MHH-CALL-4 or primary cells).

-

If necessary, stimulate the cells with a cytokine (e.g., TSLP for CRLF2r ALL cells) to induce STAT5 phosphorylation.

-

Treat the cells with different concentrations of this compound or a vehicle control for the desired duration.

b. Fixation and Permeabilization:

-

Fix the cells immediately after treatment with a formaldehyde-based fixation buffer to crosslink proteins and preserve the phosphorylation state.

-

Permeabilize the cells using a methanol-based permeabilization buffer to allow antibodies to access intracellular epitopes.

c. Antibody Staining:

-

Stain the cells with a fluorescently-conjugated antibody specific for phospho-STAT5 (e.g., anti-pSTAT5-Alexa Fluor 647).

-

For multi-color analysis, co-stain with antibodies for cell surface markers to identify specific cell populations.

-

Include appropriate isotype controls to account for non-specific antibody binding.

d. Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the cell population of interest based on forward and side scatter properties and any surface marker staining.

-

Quantify the median fluorescence intensity (MFI) of the p-STAT5 signal in the target cell population for each treatment condition.

-

Analyze the data to determine the dose-dependent effect of this compound on STAT5 phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of this compound on STAT5 phosphorylation.

Caption: A generalized experimental workflow for assessing the impact of this compound on STAT5 phosphorylation.

References

Methodological & Application

Application Notes and Protocols for SJ988497 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of SJ988497, a potent PROTAC JAK2 degrader, in cell culture experiments. This compound is a valuable tool for studying the JAK-STAT signaling pathway and its role in diseases such as cytokine receptor-like factor 2 (CRLF2)-rearranged acute lymphoblastic leukemia (ALL).[1][2][3]

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that consists of a ligand for the JAK2 protein (a derivative of Ruxolitinib) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (Pomalidomide), connected by a linker.[4] This dual-binding capability allows this compound to recruit CRBN to JAK2, leading to the ubiquitination and subsequent proteasomal degradation of the JAK2 protein.[1] By degrading JAK2, this compound effectively inhibits the downstream JAK-STAT signaling pathway, which is often hyperactivated in certain cancers like CRLF2-rearranged ALL. Additionally, this compound has been shown to degrade the CRBN neosubstrate GSPT1.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Description | EC50 (nM) | Notes |

| MHH-CALL-4 | CRLF2-rearranged ALL | 0.4 | Parental cell line. |

| CRBN-KD MHH-CALL-4 | CRLF2-rearranged ALL with CRBN knockdown | 3456.2 | Demonstrates the requirement of CRBN for this compound activity. |

Recommended Concentration Range for In Vitro Studies

| Experiment Type | Concentration Range | Cell Lines |

| Cell Viability / Cytotoxicity | 1 nM - 4 µM | ALL cell lines |

| Protein Degradation (Western Blot) | 1 nM - 1 µM | MHH-CALL-4 |

Experimental Protocols

Protocol 1: General Cell Culture of Acute Lymphoblastic Leukemia (ALL) Cell Lines

This protocol outlines the general maintenance of ALL cell lines for use in experiments with this compound.

Materials:

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

L-Glutamine (200 mM)

-

Complete Culture Medium: RPMI 1640 supplemented with 10% or 20% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Appropriate ALL cell line (e.g., MHH-CALL-4)

-

Incubator (37°C, 5% CO2)

-

Sterile cell culture flasks or plates

Procedure:

-

Prepare the complete culture medium by aseptically mixing the RPMI 1640 base medium with the required supplements.

-

Maintain ALL cell lines in the complete culture medium in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days, or as needed, to maintain a cell density that supports exponential growth.

-

Ensure cell lines are routinely tested for and confirmed to be free of Mycoplasma contamination.

Protocol 2: Cell Viability (Cytotoxicity) Assay using Resazurin

This protocol describes how to assess the effect of this compound on the viability of ALL cells.

Materials:

-

ALL cells in logarithmic growth phase

-

Complete Culture Medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well assay plates

-

Resazurin sodium salt solution

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

-

Seed 2 x 10^5 cells in 100 µL of complete culture medium per well in a 96-well plate.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

-

Add the desired concentrations of this compound (e.g., 1 nM to 4 µM) to the appropriate wells. Include wells with vehicle control (DMSO) and wells with medium only (background).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

After the incubation period, add a sterile solution of resazurin to each well and incubate for an additional 4 hours.

-

Measure the fluorescence on a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background fluorescence.

Protocol 3: Western Blot for JAK2 and GSPT1 Degradation

This protocol details the procedure to detect the degradation of target proteins following this compound treatment.

Materials:

-

ALL cells

-

Complete Culture Medium

-

This compound stock solution

-

6-well plates or larger culture dishes

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-JAK2, anti-GSPT1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed a sufficient number of ALL cells in 6-well plates and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of protein degradation relative to the loading control.

Visualizations

Caption: Mechanism of action for this compound as a PROTAC degrader.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the cell viability assay with this compound.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Treating MHH-CALL-4 Cells with SJ988497

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHH-CALL-4 is a human B-cell precursor leukemia cell line established from the peripheral blood of a 10-year-old boy with acute lymphoblastic leukemia (ALL).[1] This cell line is characterized by the overexpression of Cytokine Receptor-Like Factor 2 (CRLF2) and a mutation in the Janus kinase 2 (JAK2) gene, leading to the constitutive activation of the JAK/STAT and PI3K/mTOR signaling pathways.[2] SJ988497 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target JAK2 for degradation.[3][4] As a heterobifunctional molecule, this compound links a JAK2-binding moiety to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of JAK2. These application notes provide detailed protocols for treating MHH-CALL-4 cells with this compound and assessing its effects on cell viability, apoptosis, cell cycle, and protein degradation.

Data Presentation

Table 1: In Vitro Efficacy of this compound in MHH-CALL-4 Cells

| Parameter | Value | Reference |

| Cell Line | MHH-CALL-4 | |

| Compound | This compound | |

| EC50 (72h treatment) | 0.4 nM | |

| Mechanism of Action | JAK2 Degradation |

Table 2: Dose-Dependent Degradation of JAK Family Proteins and GSPT1 by this compound in MHH-CALL-4 Cells

| Target Protein | 1 nM | 10 nM | 100 nM | 1 µM | 4 µM | Reference |

| JAK1 | Degraded | Degraded | Degraded | Degraded | Degraded | |

| JAK2 | Degraded | Degraded | Degraded | Degraded | Degraded | |

| JAK3 | Degraded | Degraded | Degraded | Degraded | Degraded | |

| TYK2 | Degraded | Degraded | Degraded | Degraded | Degraded | |

| GSPT1 | Degraded | Degraded | Degraded | Degraded | Degraded |

Note: The table indicates that degradation was observed in a dose-dependent manner across the tested concentrations. For precise quantification of degradation at each concentration, refer to the source literature.

Signaling Pathway

Caption: Mechanism of this compound-induced JAK2 degradation.

Experimental Protocols

MHH-CALL-4 Cell Culture

This protocol outlines the standard procedure for culturing MHH-CALL-4 cells.

-

Materials:

-

MHH-CALL-4 cells (e.g., DSMZ ACC 337)

-

RPMI-1640 medium

-

Heat-inactivated Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Sterile, vented T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan Blue solution

-

-

Protocol:

-

Prepare complete growth medium: 80% RPMI-1640 supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Thaw a cryopreserved vial of MHH-CALL-4 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor cell density and viability daily. MHH-CALL-4 cells grow in suspension, sometimes forming small clusters.

-

Maintain the cell culture by adding fresh medium or splitting the culture to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. The doubling time is approximately 80-100 hours.

-

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of MHH-CALL-4 cells.

-

Materials:

-

MHH-CALL-4 cells in logarithmic growth phase

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

Sterile 96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

-

-

Protocol:

-

Seed MHH-CALL-4 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and medium-only blanks.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in MHH-CALL-4 cells treated with this compound using flow cytometry.

-

Materials:

-

MHH-CALL-4 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed MHH-CALL-4 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

-

Treat the cells with various concentrations of this compound and a vehicle control for 48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in MHH-CALL-4 cells following treatment with this compound.

-

Materials:

-

MHH-CALL-4 cells

-

This compound

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed and treat MHH-CALL-4 cells with this compound as described in the apoptosis assay protocol.

-

Harvest the cells and wash once with cold PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis for JAK2 Degradation

This protocol is for assessing the degradation of JAK2 and the phosphorylation status of STAT5 in MHH-CALL-4 cells treated with this compound.

-

Materials:

-

MHH-CALL-4 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-JAK2, anti-phospho-STAT5, anti-STAT5, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Protocol:

-

Seed MHH-CALL-4 cells and treat with a dose range of this compound for a specified time (e.g., 24 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control to determine the extent of protein degradation.

-

Caption: Workflow for Western blot analysis.

References

Application Notes and Protocols for In Vivo Dosing of SJ988497 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of SJ988497 in murine models, particularly for studies related to acute lymphoblastic leukemia (ALL). The protocols are based on established preclinical evaluations of this compound.

Compound Information

-

Compound Name: this compound

-

Synonyms: Compound 7

-

Compound Type: Proteolysis-Targeting Chimera (PROTAC)[1][2][3]

-

Mechanism of Action: this compound is a PROTAC that targets Janus kinase 2 (JAK2) for proteasomal degradation.[1][2] It consists of a derivative of the JAK inhibitor Ruxolitinib, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By bringing JAK2 into proximity with the E3 ligase, it induces the ubiquitination and subsequent degradation of JAK2. This compound also leads to the degradation of the known CRBN neosubstrate GSPT1. The degradation of JAKs disrupts the JAK-STAT signaling pathway, which is often constitutively activated in certain cancers like CRLF2-rearranged (CRLF2r) ALL.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vivo Dosing and Efficacy

| Parameter | Value | Animal Model | Cell Line | Administration | Dosing Schedule | Key Outcomes | Reference |

| Efficacy Dose | 30 mg/kg | NSG mice | CL20SF2-Luc2aYFP (i.v. injection) | Intraperitoneal (i.p.) | Daily | Reduced leukemia burden in bone marrow, blood, and spleen; Reduced spleen size. | |

| Pharmacodynamics Doses | 10, 30, 100 mg/kg | NSG mice | Engrafted with >50% hCD45 cells | Intraperitoneal (i.p.) | Twice daily | Sustained in vivo exposure with plasma concentration above cellular EC50 after 24 hours. | |

| Tolerability | 30 mg/kg | NSG mice | CL20SF2-Luc2aYFP | Intraperitoneal (i.p.) | Daily for 28 days | Well tolerated with no significant weight loss or changes in blood counts. |

Table 2: In Vitro Activity

| Parameter | Cell Line | Value | Notes | Reference |

| EC50 | MHH-CALL-4 (parental) | 0.4 nM | Potently inhibits cell proliferation. | |

| EC50 | MHH-CALL-4 (CRBN-Knockdown) | 3456.2 nM | Demonstrates CRBN-dependent activity. | |

| Target Degradation | Multiple ALL cell lines | Degrades JAK1, JAK3, JAK2, TYK2 | Degradation is abolished by CRBN knockdown. |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound as a PROTAC, inducing ubiquitination and proteasomal degradation of JAK2.

Experimental Protocols

4.1. Preparation of this compound for In Vivo Dosing

This protocol is for preparing a 2.5 mg/mL solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO at 25.0 mg/mL.

-

To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

-

If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

The final concentration of the working solution will be 2.5 mg/mL.

Storage:

-

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.

-

It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

4.2. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical efficacy study using a patient-derived xenograft (PDX) model of ALL.

Animal Model:

-

8- to 12-week-old female NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice.

Experimental Workflow Diagram:

Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model of ALL.

Procedure:

-

Cell Preparation and Inoculation:

-

Culture and harvest CL20SF2-Luc2aYFP transduced leukemic cells.

-

Inject 1 x 106 cells in a suitable buffer (e.g., PBS) into the tail vein of each mouse.

-

-

Monitoring of Disease Progression:

-

Monitor the leukemia burden weekly using an in vivo bioluminescence imaging system.

-

-

Treatment Initiation:

-

Begin treatment when the average bioluminescence signal reaches approximately 1 x 108 photons per second.

-

-

Drug Administration:

-

Prepare the this compound dosing solution as described in section 4.1.

-

Administer this compound intraperitoneally at a dose of 30 mg/kg once daily.

-

Administer the vehicle solution to the control group.

-

-

Monitoring During Treatment:

-

Monitor the body weight of the mice regularly to assess toxicity.

-

Continue to monitor leukemia burden via bioluminescence imaging.

-

-

Study Endpoint and Tissue Collection:

-

After 28 days of treatment, perform the final imaging.

-